2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester
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Overview
Description
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester is a complex organic compound with the molecular formula C9H14ClF3O4. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro substituent, and two ethoxy groups. It is used in various scientific research fields due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester typically involves the reaction of 2-chloro-3,3-diethoxypropanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like ammonia or sodium thiolate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid and ethanol.
Substitution: 2-Amino-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester or 2-Thio-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester.
Reduction: 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanol.
Scientific Research Applications
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of specialty chemicals and materials, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and ethoxy groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,3-diethoxypropanoic acid ethyl ester: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3,3-Diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester:
2-Chloro-4,4,4-trifluoro-butanoic acid ethyl ester: Lacks the ethoxy groups, altering its solubility and interaction with biological targets.
Uniqueness
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester is unique due to the combination of its trifluoromethyl, chloro, and ethoxy groups. This combination imparts distinctive chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-chloro-3,3-diethoxy-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF3O4/c1-4-16-8(15)7(11)9(17-5-2,18-6-3)10(12,13)14/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCHVSDQYQZDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(F)(F)F)(OCC)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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